8-C-Glucosyl-(R)-aloesol

Description

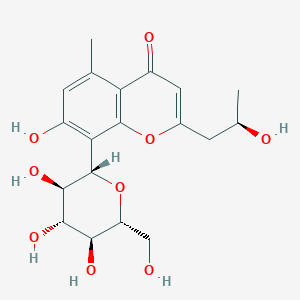

Structure

3D Structure

Properties

Molecular Formula |

C19H24O9 |

|---|---|

Molecular Weight |

396.4 g/mol |

IUPAC Name |

7-hydroxy-2-[(2R)-2-hydroxypropyl]-5-methyl-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one |

InChI |

InChI=1S/C19H24O9/c1-7-3-10(22)14(19-17(26)16(25)15(24)12(6-20)28-19)18-13(7)11(23)5-9(27-18)4-8(2)21/h3,5,8,12,15-17,19-22,24-26H,4,6H2,1-2H3/t8-,12-,15-,16+,17-,19+/m1/s1 |

InChI Key |

AGFQQUGEUMRHOC-MSBJMBNQSA-N |

Isomeric SMILES |

CC1=CC(=C(C2=C1C(=O)C=C(O2)C[C@@H](C)O)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O |

Canonical SMILES |

CC1=CC(=C(C2=C1C(=O)C=C(O2)CC(C)O)C3C(C(C(C(O3)CO)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Natural Sources of 8-C-Glucosyl-(R)-aloesol in Aloe Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current scientific understanding of 8-C-Glucosyl-(R)-aloesol, a bioactive C-glycosyl chromone found in various Aloe species. While its presence, particularly in Aloe vera, is qualitatively documented, this guide highlights the significant gap in quantitative data regarding its concentration in different species and plant parts. This document details relevant experimental protocols for the isolation of similar compounds, which can be adapted for this compound, and proposes a hypothetical biosynthetic pathway based on current knowledge of C-glycosylation in plants. The information is intended to support researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development in their work with this promising compound.

Introduction

The genus Aloe encompasses a diverse group of succulent plants renowned for their medicinal properties, which are attributed to a rich array of secondary metabolites. Among these, chromones represent a significant class of compounds with various reported biological activities. This compound, a C-glycosyl derivative of aloesol, has been identified as a constituent of Aloe species, notably Aloe vera (syn. Aloe barbadensis)[1][2][3]. C-glycosyl compounds are characterized by a sugar moiety linked directly to an aglycone via a carbon-carbon bond, a feature that confers greater stability against enzymatic hydrolysis compared to their O-glycoside counterparts. This stability makes them attractive candidates for drug development. This guide aims to consolidate the available technical information on the natural sources, isolation, and biosynthesis of this compound.

Natural Occurrence and Quantitative Data

This compound has been reported as a natural constituent of the leaf pulp and exudate of Aloe vera[1][2][3]. It co-occurs with a variety of other chromones, anthraquinones, and polysaccharides that contribute to the plant's overall chemical profile.

Despite its confirmed presence, a thorough review of the scientific literature reveals a conspicuous absence of specific quantitative data for this compound. Studies have focused on the quantification of more abundant Aloe compounds, such as aloin, but have not provided concentration levels for this particular chromone. The table below summarizes the qualitative occurrence of this compound and related compounds in Aloe species.

| Compound | Aloe Species | Plant Part | Quantitative Data | Reference |

| This compound | Aloe vera (syn. Aloe barbadensis) | Leaves (Pulp and Exudate) | Not Reported | [1][2][3] |

| 8-C-Glucosyl-(S)-aloesol | Aloe vera | Leaves | Not Reported | [1] |

| 8-C-glucosyl-7-O-methyl-(S)-aloesol | Aloe vera | Leaves | Not Reported | [1] |

| 8-C-glucosyl-7-O-methylaloediol | Aloe vera | Leaves | Not Reported | [1] |

| 8-C-glucosyl-(2'-O-cinnamoyl)-7-O-methylaloediol A | Aloe vera | Leaves | Not Reported | [1] |

| Aloin (Barbaloin) | Various Aloe species | Leaf Exudate | 0.1% to 6.6% of leaf dry weight | Not specified in provided results |

Experimental Protocols

While a specific protocol for the isolation and quantification of this compound is not detailed in the available literature, methodologies for the separation of other C-glycosyl chromones from Aloe vera can be adapted.

Preparative Isolation of a Cinnamoyl-C-glycoside Chromone from Aloe Vera by High-Speed Countercurrent Chromatography (HSCCC)

This protocol, successfully used to isolate a related chromone, provides a robust framework for obtaining pure this compound[4].

3.1.1. Crude Extract Preparation

-

Obtain fresh Aloe vera leaves.

-

Perform a series of pretreatments (e.g., washing, peeling to separate the rind from the gel).

-

Extract the desired plant material with methanol after adsorption onto decolorizing active carbon[4].

-

Partition the methanol extract between dichloromethane and water[4].

-

Collect the organic phase for further purification.

3.1.2. High-Speed Countercurrent Chromatography (HSCCC) Purification A two-step HSCCC separation is employed for purification[4]:

-

Step 1:

-

Solvent System: Chloroform-methanol-water (4:3:2, v/v/v)[4].

-

The organic phase from the partitioning step is subjected to HSCCC with this solvent system.

-

Fractions are collected and analyzed (e.g., by HPLC) to identify those containing the target chromones.

-

-

Step 2:

-

Solvent System: Dichloromethane-methanol-water (5:4:2, v/v/v)[4].

-

The enriched fractions from the first step are further purified using this second solvent system to yield the pure compound.

-

3.1.3. Structure Elucidation The structure of the isolated compound can be confirmed using a combination of spectroscopic techniques:

-

Ultraviolet (UV) Spectroscopy

-

Mass Spectrometry (MS), such as Fast Atom Bombardment Mass Spectrometry (FAB-MS)[4]

-

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR)[4]

Analytical Quantification using High-Performance Liquid Chromatography (HPLC)

Although a validated HPLC method for this compound is not available, a general approach can be developed based on methods used for other phenolic compounds in Aloe.

-

Column: A C18 reversed-phase column is commonly used for the separation of phenolic compounds.

-

Mobile Phase: A gradient elution system consisting of water (often with a small percentage of acid, e.g., formic acid or acetic acid, to improve peak shape) and an organic solvent like acetonitrile or methanol is typically effective.

-

Detection: A UV detector, specifically a Diode Array Detector (DAD), is suitable for detecting chromones, which have characteristic UV absorbance maxima.

-

Quantification: Quantification would require the isolation of a pure standard of this compound to generate a calibration curve.

Biosynthesis of this compound

The biosynthetic pathway of C-glycosyl chromones in Aloe species has not been fully elucidated. However, based on the biosynthesis of other C-glycosides in plants, a hypothetical pathway for this compound can be proposed.

The formation of C-glycosides is catalyzed by a specific class of enzymes known as C-glycosyltransferases (CGTs)[5]. These enzymes utilize a UDP-activated sugar, typically UDP-glucose, as the glycosyl donor[6]. The aglycone precursor for this compound is aloesol.

The proposed biosynthetic pathway likely involves the following key steps:

-

Biosynthesis of the Aloesol Aglycone: Aloesol is a chromone, and its biosynthesis is thought to proceed via the polyketide pathway.

-

C-Glycosylation: A specific UDP-glucosyltransferase (UGT) catalyzes the attachment of a glucose molecule from UDP-glucose to the C-8 position of the aloesol backbone. This enzymatic step is crucial for the formation of the stable C-C bond.

-

Stereospecific Reduction: The final step would involve a stereospecific reduction of a carbonyl group in a precursor to yield the (R)-hydroxyl group at the C-2' position of the propyl side chain. The exact timing of this reduction relative to the glycosylation step is unknown.

// Nodes Polyketide_Pathway [label="Polyketide Pathway", fillcolor="#F1F3F4", fontcolor="#202124"]; Aloesol_Precursor [label="Aloesol Precursor\n(Aglycone)", fillcolor="#F1F3F4", fontcolor="#202124"]; UDP_Glucose [label="UDP-Glucose", fillcolor="#F1F3F4", fontcolor="#202124"]; C_Glycosyltransferase [label="C-Glycosyltransferase\n(UGT)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Glucosylated_Intermediate [label="8-C-Glucosyl-aloesol\nprecursor", fillcolor="#F1F3F4", fontcolor="#202124"]; Stereospecific_Reductase [label="Stereospecific\nReductase", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Final_Product [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Polyketide_Pathway -> Aloesol_Precursor [label="Biosynthesis"]; Aloesol_Precursor -> Glucosylated_Intermediate [label="C-Glycosylation"]; UDP_Glucose -> C_Glycosyltransferase [style=dashed]; C_Glycosyltransferase -> Aloesol_Precursor [dir=none, style=dotted, arrowhead=none]; Glucosylated_Intermediate -> Final_Product [label="Reduction"]; Stereospecific_Reductase -> Glucosylated_Intermediate [dir=none, style=dotted, arrowhead=none]; } END_DOT Hypothetical biosynthetic pathway of this compound.

// Nodes Start [label="Fresh Aloe vera Leaves", shape=invhouse, fillcolor="#F1F3F4", fontcolor="#202124"]; Extraction [label="Crude Methanol Extraction", fillcolor="#F1F3F4", fontcolor="#202124"]; Partition [label="Liquid-Liquid Partitioning\n(Dichloromethane/Water)", fillcolor="#F1F3F4", fontcolor="#202124"]; HSCCC1 [label="HSCCC Purification Step 1\n(Chloroform-Methanol-Water)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HSCCC2 [label="HSCCC Purification Step 2\n(Dichloromethane-Methanol-Water)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analysis [label="Structural Elucidation\n(UV, MS, NMR)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Quantification [label="HPLC-DAD Analysis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Pure_Compound [label="Pure this compound", shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Start -> Extraction; Extraction -> Partition; Partition -> HSCCC1 [label="Organic Phase"]; HSCCC1 -> HSCCC2 [label="Enriched Fractions"]; HSCCC2 -> Pure_Compound; Pure_Compound -> Analysis; Extraction -> Quantification [label="For Quantitative Analysis"]; } END_DOT General workflow for the isolation and analysis of this compound.

Conclusion and Future Perspectives

This compound represents a potentially valuable bioactive compound from Aloe species. However, the current body of scientific literature lacks critical quantitative data on its natural abundance. This information is essential for evaluating its potential as a pharmaceutical or nutraceutical ingredient and for developing efficient extraction and purification strategies. Future research should focus on:

-

Development and validation of a robust analytical method (e.g., HPLC-UV/MS) for the quantification of this compound.

-

A systematic investigation of the concentration of this compound in different Aloe species, varieties, and plant parts (e.g., leaf rind vs. gel) under various geographical and cultivation conditions.

-

Elucidation of the specific enzymes and genes involved in the biosynthesis of C-glycosyl chromones in Aloe, which could open avenues for biotechnological production.

Addressing these knowledge gaps will be crucial for unlocking the full therapeutic and commercial potential of this compound. This guide provides a foundation for researchers to build upon in their future investigations of this and other related natural products.

References

- 1. ijeais.org [ijeais.org]

- 2. thepharmajournal.com [thepharmajournal.com]

- 3. researchgate.net [researchgate.net]

- 4. [Preparative isolation and purification of cinnamoyl-C-glycoside chromone from aloe vera by high-speed countercurrent chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Enzymatic glycosylation of aloesone performed by plant UDP-dependent glycosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

The Unfolding Pathway: A Technical Guide to the Biosynthesis of 8-C-Glucosyl-(R)-aloesol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway leading to 8-C-Glucosyl-(R)-aloesol, a bioactive chromone found in Aloe species. While significant strides have been made in elucidating the initial and final steps of this pathway, a critical enzymatic step remains a key area of ongoing research. This document details the known enzymatic reactions, presents quantitative data for the characterized enzymes, outlines relevant experimental protocols, and highlights the existing knowledge gaps to guide future research endeavors.

The Biosynthetic Pathway: A Three-Stage Process

The biosynthesis of this compound is proposed to occur in three main stages, commencing with the formation of the chromone core, followed by a crucial C-glycosylation event, and concluding with a stereospecific reduction.

Stage 1: Formation of the Aloesone Chromone Core

The pathway initiates with the synthesis of aloesone, the chromone aglycone. This reaction is catalyzed by a type III polyketide synthase (PKS) known as aloesone synthase . This enzyme orchestrates the iterative condensation of seven molecules of malonyl-CoA to produce the heptaketide aloesone, which serves as the foundational scaffold for subsequent modifications.[1]

Stage 2: The C-Glycosylation Enigma

The central and currently unelucidated step in the pathway is the C-glycosylation of aloesone at the C-8 position to form aloesin (8-C-glucosyl-aloesone). This reaction involves the formation of a stable carbon-carbon bond between the chromone ring and a glucose moiety, typically derived from UDP-glucose. Despite extensive screening of over 400 UDP-dependent glycosyltransferases (UGTs), including known C-UGTs, an enzyme capable of efficiently catalyzing this specific C-glycosylation has not yet been identified.[2][3][4] This suggests that the responsible C-glucosyltransferase is highly specific and likely a novel enzyme yet to be discovered and characterized. The existence of aloesin in Aloe species, however, strongly supports the presence of such an enzyme.

Stage 3: Stereospecific Reduction to (R)-aloesol

The final step in the biosynthesis is the reduction of the keto group on the acetonyl side chain of aloesin to a hydroxyl group, yielding this compound. This conversion is catalyzed by a reductase. Recently, a novel aldo-keto reductase (AvAKR) was isolated from Aloe vera.[5] This NADPH-dependent enzyme exhibits broad substrate specificity for carbonyl compounds, making it a strong candidate for catalyzing the stereospecific reduction of aloesin to its (R)-aloesol form.[5] The common synonym for this compound is (R)-Aloesinol, further supporting this reductive step.

Quantitative Data on Pathway Enzymes

The following tables summarize the available kinetic data for the characterized and candidate enzymes in the biosynthetic pathway.

Table 1: Kinetic Parameters of Aloesone Synthase (PKS3) from Aloe arborescens

| Substrate | KM (μM) | kcat (min-1) | pH Optimum | Reference |

| Malonyl-CoA | 88 | 0.0075 | 6.0 | [1] |

Table 2: Biochemical Properties of the Candidate Aldo-Keto Reductase (AvAKR) from Aloe vera

| Property | Value | Reference |

| Subcellular Localization | Cytoplasmic | [5] |

| Cofactor Dependence | NADPH | [5] |

| Substrate Profile | Broad, including various carbonyl compounds | [5] |

Note: Specific kinetic data for AvAKR with aloesin as a substrate is not yet available and represents a key area for future research.

Visualizing the Pathway and Experimental Workflows

dot digraph "Biosynthesis of this compound" { graph [rankdir="LR", splines=ortho, nodesep=0.6, width=7.5, dpi=72]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=vee, penwidth=1.5];

} . Caption: Proposed biosynthetic pathway of this compound.

dot digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5, width=7.5, dpi=72]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=vee, penwidth=1.5, color="#5F6368"];

} . Caption: Workflow for identifying and characterizing the aloesone C-glucosyltransferase.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments required to fully elucidate the biosynthesis of this compound.

Protocol for Heterologous Expression and Purification of a Candidate C-Glucosyltransferase

-

Gene Synthesis and Cloning: Synthesize the codon-optimized coding sequence of a candidate C-glucosyltransferase gene and clone it into an E. coli expression vector (e.g., pET-28a(+)) containing an N-terminal 6xHis-tag.

-

Transformation: Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Protein Expression: a. Grow a 10 mL starter culture of the transformed E. coli overnight at 37°C in LB medium containing the appropriate antibiotic. b. Inoculate 1 L of LB medium with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8. c. Induce protein expression by adding IPTG to a final concentration of 0.4 mM and incubate overnight at 21°C.

-

Cell Lysis and Protein Purification: a. Harvest the cells by centrifugation (5,000 x g, 15 min, 4°C). b. Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). c. Lyse the cells by sonication on ice. d. Clarify the lysate by centrifugation (15,000 x g, 30 min, 4°C). e. Apply the supernatant to a pre-equilibrated Ni-NTA agarose column. f. Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole). g. Elute the His-tagged protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole). h. Verify the purity and size of the protein by SDS-PAGE. i. Determine the protein concentration using a Bradford or BCA assay.

In Vitro C-Glucosyltransferase Activity Assay

-

Reaction Mixture: Prepare a 50 µL reaction mixture containing:

-

50 mM HEPES buffer (pH 7.5)

-

100 µM Aloesone (dissolved in DMSO)

-

2 mM UDP-Glucose

-

5 µg of the purified candidate C-glucosyltransferase

-

-

Incubation: Incubate the reaction mixture at 30°C for 1-16 hours.

-

Reaction Quenching: Stop the reaction by adding 50 µL of ice-cold methanol.

-

Analysis by HPLC-MS: a. Centrifuge the quenched reaction to pellet any precipitated protein. b. Analyze the supernatant by reverse-phase HPLC coupled to a mass spectrometer. c. Use a C18 column with a water/acetonitrile gradient (both containing 0.1% formic acid). d. Monitor for the appearance of a new peak with the expected mass of aloesin (m/z [M-H]- 393.1). e. Compare the retention time and mass spectrum with an authentic standard of aloesin if available.

Protocol for Heterologous Expression and Purification of Aldo-Keto Reductase (AvAKR)

This protocol follows the same steps as outlined in section 4.1 for the C-glucosyltransferase, using the coding sequence for AvAKR.

In Vitro Aldo-Keto Reductase Activity Assay

-

Reaction Mixture: Prepare a 200 µL reaction mixture in a 96-well plate containing:

-

100 mM Potassium phosphate buffer (pH 7.0)

-

200 µM NADPH

-

100 µM Aloesin (dissolved in DMSO)

-

5 µg of purified AvAKR

-

-

Spectrophotometric Monitoring: a. Initiate the reaction by adding the enzyme. b. Immediately monitor the decrease in absorbance at 340 nm (corresponding to the oxidation of NADPH to NADP+) at 37°C using a plate reader. c. Calculate the enzyme activity based on the rate of NADPH oxidation using the molar extinction coefficient of NADPH (6.22 mM-1cm-1).

-

Product Confirmation: a. For product identity confirmation, perform a larger scale reaction and stop it after a set time with methanol. b. Analyze the reaction products by HPLC-MS to confirm the formation of this compound (m/z [M-H]- 395.1). Chiral chromatography would be required to confirm the (R)-stereospecificity.

Conclusion and Future Directions

The biosynthesis of this compound is a fascinating pathway that combines polyketide synthesis with glycosylation and reduction steps. While the initial synthesis of the aloesone core by aloesone synthase and the likely final reduction by an aldo-keto reductase such as AvAKR are reasonably well-understood, the critical C-glycosylation step remains a "black box". The identification and characterization of the specific aloesone 8-C-glucosyltransferase is the most pressing challenge in this field. The experimental protocols outlined in this guide provide a roadmap for researchers to tackle this challenge. Successfully identifying this elusive enzyme will not only complete our understanding of this important biosynthetic pathway but also provide a valuable biocatalyst for the potential biotechnological production of aloesin and its derivatives for the pharmaceutical and cosmetic industries.

References

- 1. uniprot.org [uniprot.org]

- 2. orbit.dtu.dk [orbit.dtu.dk]

- 3. academic.oup.com [academic.oup.com]

- 4. Enzymatic glycosylation of aloesone performed by plant UDP-dependent glycosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification and functional characterization of a novel aldo-keto reductase from Aloe vera - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Chemical Structure and Stereochemistry of 8-C-Glucosyl-(R)-aloesol

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-C-Glucosyl-(R)-aloesol is a bioactive C-glucosyl chromone isolated from Aloe vera. This document provides a comprehensive overview of its chemical structure, stereochemistry, and the analytical techniques used for its characterization. While detailed experimental protocols for this specific molecule are not extensively published, this guide synthesizes available data on closely related compounds and general methodologies for the isolation and structural elucidation of natural products from Aloe species. This information is intended to serve as a foundational resource for researchers engaged in the study and development of chromone-based therapeutic agents.

Chemical Structure and Properties

This compound is a chromone derivative characterized by a C-glycosidic linkage between a glucose molecule and the aloesol aglycone at the C-8 position. The aloesol moiety possesses a chiral center at the 2-hydroxypropyl side chain, with the (R) configuration being specified.

Table 1: General Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₄O₉ | --INVALID-LINK-- |

| Molecular Weight | 396.39 g/mol | --INVALID-LINK-- |

| IUPAC Name | 7-hydroxy-2-[(2R)-2-hydroxypropyl]-5-methyl-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one | --INVALID-LINK-- |

| Synonyms | (R)-Aloesinol, 8-C-Glucosyl-(R)-aloesinol | --INVALID-LINK-- |

| Class | Chromone, C-glucosyl compound | [Various Sources] |

| Natural Source | Aloe vera (L.) Burm.f. | --INVALID-LINK-- |

Stereochemistry

The stereochemistry of this compound is a critical aspect of its chemical identity and biological activity. The key stereochemical features are:

-

The (R) configuration at the chiral center of the 2-hydroxypropyl side chain attached to the chromone ring. This is explicitly denoted in its name.

-

The β-D-glucopyranosyl configuration of the C-linked sugar moiety. The anomeric carbon of the glucose is attached to the C-8 position of the chromone ring. The stereochemistry of the glucose unit is that of D-glucose, and the anomeric configuration is β, which is typical for many naturally occurring C-glycosides.

The absolute configuration of these stereocenters is crucial for molecular recognition by biological targets and thus dictates its pharmacological profile.

Spectroscopic Data for Structural Elucidation

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for C-Glucosyl Chromones

| Position | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| Chromone Moiety | ||

| 2 | - | ~165 |

| 3 | ~6.2 | ~112 |

| 4 | - | ~182 |

| 4a | - | ~110 |

| 5 | - | ~158 |

| 5-CH₃ | ~2.8 | ~22 |

| 6 | ~6.8 | ~115 |

| 7 | - | ~162 |

| 8 | - | ~105 |

| 8a | - | ~155 |

| 2-Hydroxypropyl Side Chain | ||

| 1' | ~2.9 (dd) | ~45 |

| 2' | ~4.1 (m) | ~65 |

| 3' | ~1.2 (d) | ~23 |

| Glucosyl Moiety | ||

| 1'' (Anomeric) | ~4.7 (d) | ~74 |

| 2'' | ~4.1 (t) | ~71 |

| 3'' | ~3.5 (t) | ~79 |

| 4'' | ~3.4 (t) | ~71 |

| 5'' | ~3.4 (m) | ~82 |

| 6''a | ~3.8 (dd) | ~62 |

| 6''b | ~3.7 (dd) |

Note: These are representative values and may vary depending on the solvent and specific substitution pattern.

Experimental Protocols

The following sections outline the general methodologies for the isolation and structural characterization of C-glucosyl chromones from Aloe vera.

Isolation and Purification Workflow

The isolation of this compound from Aloe vera typically involves a multi-step process to separate it from a complex mixture of other phytochemicals.

Caption: General workflow for the isolation and purification of C-glucosyl chromones.

Structural Elucidation Methodology

Once purified, the structure of the compound is determined using a combination of spectroscopic techniques.

Caption: Methodological workflow for the structural elucidation of natural products.

Biological Activity and Therapeutic Potential

This compound, as a bioactive chromone analogue, is of interest for its potential pharmacological activities.[1][2][3][4] Related compounds from Aloe vera have demonstrated a range of effects, including antioxidant, anti-inflammatory, and anticancer properties.[5] For instance, aloesin derivatives have been shown to possess antioxidant and free radical scavenging activities.[5] The C-glucosyl chromone structure is a key pharmacophore that warrants further investigation in drug discovery programs.

Conclusion

This compound represents an important class of natural products with significant potential for therapeutic applications. This guide provides a foundational understanding of its chemical structure and stereochemistry, which is essential for any research and development efforts. Further studies are needed to fully elucidate its biological mechanisms of action and to explore its potential as a lead compound in drug development.

References

An In-Depth Technical Guide to 8-C-Glucosyl-(R)-aloesol: Properties, Protocols, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-C-Glucosyl-(R)-aloesol is a bioactive chromone derivative found in the popular medicinal plant, Aloe vera (L.) Burm.f. (Aloe barbadensis Miller).[1][2] As a C-glucosyl chromone, it belongs to a class of compounds known for their diverse pharmacological activities. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its study, and an exploration of its biological activities, particularly its role as a tyrosinase inhibitor.

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₄O₉ | PubChem[3] |

| Molecular Weight | 396.39 g/mol | MedchemExpress[1] |

| IUPAC Name | 7-hydroxy-2-[(2R)-2-hydroxypropyl]-5-methyl-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one | PubChem[3] |

| CAS Number | 135097-55-1 | MedchemExpress[1] |

| XLogP3 | -0.9 | PubChem[3] |

| Hydrogen Bond Donor Count | 6 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 9 | PubChem[3] |

| Rotatable Bond Count | 6 | PubChem[3] |

| Exact Mass | 396.14203234 Da | PubChem[3] |

| Topological Polar Surface Area | 157 Ų | PubChem[3] |

Experimental Protocols

Isolation and Purification of this compound from Aloe barbadensis

The isolation of this compound has been reported from the aqueous extract of Aloe barbadensis Miller.[2] While the specific details of the chromatographic separation are proprietary to the researchers, a general workflow can be constructed based on common phytochemical isolation techniques for similar compounds.

References

Spectroscopic and Structural Elucidation of 8-C-Glucosyl-(R)-aloesol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the naturally occurring chromone, 8-C-Glucosyl-(R)-aloesol. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development by presenting detailed spectroscopic data, experimental protocols for its acquisition, and a workflow for its isolation and characterization.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound. The NMR data presented is for the (S)-enantiomer, 8-C-Glucosyl-(S)-aloesol, as reported in the literature; however, the chemical shifts and coupling constants are identical for the (R)-enantiomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H and ¹³C NMR Data for 8-C-Glucosyl-(S)-aloesol in Acetone-d₆

| Position | ¹³C (δc) | ¹H (δH, mult., J in Hz) |

| Chromone Moiety | ||

| 2 | 168.9 | |

| 3 | 110.1 | 6.27 (s) |

| 4 | 182.8 | |

| 4a | 112.9 | |

| 5 | 160.8 | |

| 5-CH₃ | 22.8 | 2.78 (s) |

| 6 | 98.6 | 6.55 (s) |

| 7 | 164.2 | |

| 8 | 108.7 | |

| 8a | 158.4 | |

| Hydroxypropyl Side Chain | ||

| 1' | 29.5 | 2.80 (dd, 14.0, 3.5), 2.70 (dd, 14.0, 8.5) |

| 2' | 65.2 | 4.05 (m) |

| 3' | 24.5 | 1.21 (d, 6.2) |

| Glucosyl Moiety | ||

| 1'' | 74.5 | 4.78 (d, 9.8) |

| 2'' | 71.8 | 4.15 (t, 9.8) |

| 3'' | 79.9 | 3.82 (t, 9.8) |

| 4'' | 71.2 | 3.75 (t, 9.8) |

| 5'' | 82.5 | 3.48 (m) |

| 6''a | 62.4 | 3.85 (dd, 11.8, 5.5) |

| 6''b | 3.68 (dd, 11.8, 2.5) |

Mass Spectrometry (MS)

Table 2: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |

| FAB-MS | Positive | 397 | 235, 207 |

Infrared (IR) Spectroscopy

Table 3: Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3400 (broad) | O-H stretching (phenolic and alcoholic) |

| ~2920 | C-H stretching (aliphatic) |

| ~1650 | C=O stretching (γ-pyrone) |

| ~1600, ~1480 | C=C stretching (aromatic) |

| ~1070 | C-O stretching (glycosidic bond) |

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the isolation and spectroscopic characterization of this compound.

Isolation of this compound from Aloe vera

Fresh leaves of Aloe vera are peeled to separate the inner gel, which is then homogenized. The homogenate is extracted with ethanol. The ethanolic extract is concentrated under reduced pressure and then subjected to a series of column chromatography steps. This typically involves initial fractionation on a Diaion HP-20 column, followed by further purification using silica gel chromatography and preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra are recorded on a spectrometer operating at a proton frequency of 400 MHz or higher. The purified sample is dissolved in a deuterated solvent, typically acetone-d₆ or methanol-d₄. Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent signal as an internal standard. ¹H NMR spectra are acquired to determine the proton chemical shifts, multiplicities (s = singlet, d = doublet, t = triplet, m = multiplet), and coupling constants (J) in Hertz (Hz). ¹³C NMR spectra, often with DEPT (Distortionless Enhancement by Polarization Transfer) experiments, are recorded to identify the chemical shifts of all carbon atoms and to distinguish between CH, CH₂, and CH₃ groups. 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed for the complete and unambiguous assignment of all proton and carbon signals.

Mass Spectrometry (MS)

High-resolution mass spectra are typically obtained using Fast Atom Bombardment (FAB) mass spectrometry in the positive ion mode, with glycerol as the matrix. The sample is dissolved in a suitable solvent and mixed with the matrix on the FAB probe. The resulting spectrum provides the accurate mass of the protonated molecule [M+H]⁺, which is used to confirm the molecular formula. Fragmentation patterns observed in the mass spectrum provide valuable information about the structure of the molecule, such as the loss of the glucosyl moiety or side chains.

Infrared (IR) Spectroscopy

The IR spectrum is recorded on a Fourier Transform Infrared (FTIR) spectrometer. The solid sample is typically prepared as a KBr (potassium bromide) pellet. A small amount of the purified compound is finely ground with dry KBr and pressed into a thin, transparent disk. The spectrum is recorded over the range of 4000-400 cm⁻¹. The absorption bands are reported in wavenumbers (cm⁻¹) and are assigned to specific functional groups present in the molecule, such as hydroxyl (O-H), carbonyl (C=O), aromatic (C=C), and glycosidic (C-O) bonds.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation and spectroscopic analysis of this compound from its natural source.

Caption: Isolation and Spectroscopic Analysis Workflow.

Bioactivity Screening of 8-C-Glucosyl-(R)-aloesol and Related C-Glucosyl Chromones from Aloe vera

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

8-C-Glucosyl-(R)-aloesol is a C-glucosyl chromone isolated from Aloe vera, a plant with a long history of medicinal use. While specific bioactivity data for this compound is limited in publicly available research, the broader class of C-glucosyl chromones from Aloe vera, including the well-studied compound aloesin, exhibits a range of promising biological activities. This technical guide provides a comprehensive overview of the known bioactivities of these compounds, focusing on their anti-inflammatory, antioxidant, and tyrosinase-inhibiting properties. Detailed experimental protocols for key bioassays and diagrams of relevant signaling pathways are included to facilitate further research and drug discovery efforts in this area.

Introduction

Aloe vera is a rich source of bioactive compounds, among which C-glucosyl chromones are of significant interest due to their therapeutic potential.[1][2] this compound is one such compound isolated from Aloe barbadensis Miller.[3] While research on this specific molecule is nascent, studies on analogous compounds provide a strong rationale for its bioactivity screening. This guide summarizes the existing data on related Aloe chromones and provides the necessary tools for researchers to investigate the bioactivity of this compound.

Bioactivity Profile of Aloe C-Glucosyl Chromones

The primary bioactivities associated with C-glucosyl chromones from Aloe vera include anti-inflammatory, antioxidant, and enzyme-inhibiting effects.

Anti-inflammatory Activity

C-glucosyl chromones from Aloe vera have demonstrated significant anti-inflammatory properties.[1][4] For instance, dietary supplementation with aloesin, a related C-glucosyl chromone, has been shown to ameliorate intestinal inflammation in a rat colitis model.[5] The anti-inflammatory effects are attributed to the downregulation of pro-inflammatory cytokines and enzymes.

Table 1: Anti-inflammatory Activity of Aloesin in a Rat Colitis Model

| Biomarker | Treatment Group (0.1% Aloesin Diet) | Treatment Group (0.5% Aloesin Diet) | Key Findings | Reference |

| Myeloperoxidase (MPO) Activity | 32.2% decrease | 40.1% decrease | Significant reduction in a marker for neutrophil infiltration. | [5] |

| TNF-α mRNA Expression | Significantly reduced | Significantly reduced | Downregulation of a key pro-inflammatory cytokine. | [5] |

| IL-1β mRNA Expression | Significantly reduced | Significantly reduced | Reduction in another important pro-inflammatory cytokine. | [5] |

| Plasma Leukotriene B4 (LTB4) | Significantly decreased | Significantly decreased | Lower levels of a potent lipid mediator of inflammation. | [5] |

| Plasma TNF-α | Significantly decreased | Significantly decreased | Systemic reduction of the pro-inflammatory cytokine. | [5] |

In silico studies suggest that aloesin may act as a tumor necrosis factor-alpha (TNF-α) inhibitor, a key target in inflammatory diseases.[6][7]

Antioxidant and Radical Scavenging Activity

Several studies have highlighted the antioxidant potential of Aloe vera extracts and their constituent chromones.[8][9] These compounds can scavenge free radicals, which are implicated in various disease pathologies. The antioxidant activity is often evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. Isorabaichromone, feruloylaloesin, and p-coumaroylaloesin, all derivatives of aloesin, have shown potent DPPH radical and superoxide anion scavenging activities.[8]

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for treating hyperpigmentation. Aloesin is a known noncompetitive inhibitor of mushroom tyrosinase, with an IC50 value of 108.62 μg·mL-1.[3][10] While this compound was isolated in the same study, its specific inhibitory activity against tyrosinase was not reported.[3] The potential of this compound as a tyrosinase inhibitor warrants further investigation.

Table 2: Tyrosinase Inhibitory Activity of Aloesin

| Compound | Enzyme Source | Inhibition Type | IC50 Value | Reference |

| Aloesin | Mushroom | Noncompetitive | 108.62 μg·mL-1 | [3] |

Cytotoxicity

The cytotoxic effects of Aloe vera components have been investigated against various cancer cell lines. While specific data for this compound is not available, other compounds from Aloe, such as aloesaponarin II and aloesaponarin I, have shown good cytotoxic activity against the human cervix cancer cell line KB-3-1 with IC50 values of 0.98 µM and 16.00 µM, respectively.[11] Aloe-emodin, an anthraquinone also found in Aloe, has demonstrated antiproliferative effects on various cancer cell lines, including breast, liver, and leukemia cells.[12]

Experimental Protocols

The following are detailed methodologies for key experiments to screen the bioactivity of this compound.

Antioxidant Activity Assays

This assay measures the ability of a compound to scavenge the stable DPPH free radical.

Workflow for DPPH Assay

Caption: Workflow for DPPH radical scavenging assay.

Protocol:

-

Prepare a 0.2 mmol/L solution of DPPH in methanol.

-

Prepare solutions of this compound at various concentrations.

-

Mix 2 mL of each sample solution with 2 mL of the DPPH solution.

-

Incubate the mixture in the dark at 30°C for 30 minutes.

-

Measure the absorbance of the solution at 517 nm using a spectrophotometer.

-

The percentage of inhibition is calculated using the formula: Inhibition (%) = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture.

-

The IC50 value (the concentration of the sample required to inhibit 50% of the DPPH radicals) is determined from a plot of inhibition percentage against sample concentration.[13]

This assay measures the ability of a compound to scavenge the ABTS radical cation.

Workflow for ABTS Assay

Caption: Workflow for ABTS radical scavenging assay.

Protocol:

-

Prepare the ABTS radical cation by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS radical solution with methanol to an absorbance of 0.700 at 734 nm.

-

Prepare solutions of this compound at various concentrations.

-

Mix 100 µL of each sample solution with 900 µL of the diluted ABTS radical solution.

-

Incubate the mixture in the dark at 30°C for 6 minutes.

-

Measure the absorbance at 734 nm.

-

The percentage of inhibition is calculated using the formula: Inhibition (%) = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the ABTS radical solution without the sample, and A_sample is the absorbance of the reaction mixture.

-

The IC50 value is determined from a plot of inhibition percentage against sample concentration.[13][14]

Tyrosinase Inhibition Assay

This assay determines the inhibitory effect of a compound on the enzyme tyrosinase.

Workflow for Tyrosinase Inhibition Assay

Caption: Workflow for tyrosinase inhibition assay.

Protocol:

-

Prepare a solution of mushroom tyrosinase (e.g., 1500 U/mL) in 0.1 M sodium phosphate buffer.

-

Prepare a solution of L-tyrosine (e.g., 1.5 mM) in the same buffer.

-

Prepare solutions of this compound at various concentrations.

-

In a 96-well plate, add the test compound solution and the tyrosinase solution.

-

Pre-incubate for a short period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).

-

Initiate the reaction by adding the L-tyrosine solution.

-

Incubate the plate at 37°C for 15 minutes.

-

Measure the absorbance at 490 nm using a microplate reader.

-

The percentage of inhibition is calculated by comparing the rate of the reaction in the presence and absence of the inhibitor.[15][16]

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Workflow for MTT Cytotoxicity Assay

Caption: Workflow for MTT cytotoxicity assay.

Protocol:

-

Seed cells (e.g., a cancer cell line) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution (e.g., 5 mg/mL in PBS) to each well.

-

Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals by metabolically active cells.

-

Add a solubilization solution, such as DMSO or acidified isopropanol, to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell viability is calculated as a percentage of the untreated control cells. The IC50 value is determined from a dose-response curve.[17][18]

Signaling Pathways

The anti-inflammatory effects of C-glucosyl chromones may be mediated through the modulation of key signaling pathways such as the NF-κB and MAPK pathways, which are central regulators of inflammation.

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of the expression of pro-inflammatory genes.[19] Inhibition of this pathway is a key mechanism for many anti-inflammatory compounds.

Diagram of the Canonical NF-κB Signaling Pathway

Caption: Canonical NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in inflammation and other cellular processes.[20][21]

Diagram of a Generalized MAPK Signaling Pathway

Caption: Generalized MAPK signaling cascade.

Conclusion

While direct experimental data on the bioactivity of this compound is currently sparse, the available evidence from closely related C-glucosyl chromones found in Aloe vera strongly suggests its potential as a bioactive compound with anti-inflammatory, antioxidant, and tyrosinase-inhibiting properties. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers and drug development professionals to systematically screen this compound and other natural products for their therapeutic potential. Further investigation into this and other Aloe-derived chromones is warranted to unlock their full medicinal value.

References

- 1. horizonepublishing.com [horizonepublishing.com]

- 2. Chemical Constituents, Antimicrobial Activity, and Food Preservative Characteristics of Aloe vera Gel [mdpi.com]

- 3. Mushroom tyrosinase inhibitors from Aloe barbadensis Miller - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ALOE VERA: A SHORT REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dietary aloin, aloesin, or aloe-gel exerts anti-inflammatory activity in a rat colitis model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijpsonline.com [ijpsonline.com]

- 7. ijpsonline.com [ijpsonline.com]

- 8. Antioxidant, free radical scavenging and anti-inflammatory effects of aloesin derivatives in Aloe vera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Cytotoxic Compounds from Aloe megalacantha - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Advances in Understanding the Role of Aloe Emodin and Targeted Drug Delivery Systems in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 2.4.2. DPPH and ABTS Radical Scavenging Activity and Ferric-Reducing Antioxidant Power (FRAP) [bio-protocol.org]

- 14. ijpsonline.com [ijpsonline.com]

- 15. Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 16. content.abcam.com [content.abcam.com]

- 17. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 18. MTT assay protocol | Abcam [abcam.com]

- 19. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 21. creative-diagnostics.com [creative-diagnostics.com]

Potential Therapeutic Targets of 8-C-Glucosyl-(R)-aloesol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-C-Glucosyl-(R)-aloesol, a C-glucosyl chromone found in Aloe vera, represents a promising bioactive compound with potential therapeutic applications, particularly in the realm of inflammatory diseases. While direct experimental evidence exclusively for this compound is emerging, studies on structurally related C-glucosyl chromones and Aloe vera extracts provide compelling insights into its likely mechanisms of action and therapeutic targets. This technical guide synthesizes the current understanding of the anti-inflammatory properties of closely related compounds, offering a detailed overview of potential signaling pathways, experimental data, and methodologies to guide future research and drug development efforts. The primary hypothesized mechanism of action is the modulation of key inflammatory pathways, including the cyclooxygenase (COX) and nuclear factor-kappa B (NF-κB) signaling cascades, leading to a reduction in pro-inflammatory mediators.

Introduction

C-glucosyl chromones, a class of naturally occurring phenolic compounds, are recognized for their diverse biological activities. This compound, isolated from Aloe vera, belongs to this class and is structurally similar to other bioactive chromones that have demonstrated significant anti-inflammatory effects. This guide focuses on the potential therapeutic targets of this compound by examining the established biological activities of its close structural analogs and the broader class of Aloe-derived chromones.

Potential Therapeutic Targets and Signaling Pathways

Based on studies of related compounds, the primary therapeutic potential of this compound likely lies in its anti-inflammatory properties. The following signaling pathways are proposed as key targets:

Inhibition of the Cyclooxygenase (COX) Pathway and Prostaglandin E2 Synthesis

Aloe vera extracts and associated chromones, such as aloesin, have been shown to inhibit the cyclooxygenase (COX) pathway, a critical mediator of inflammation.[1] Inhibition of COX enzymes, particularly COX-2, leads to a reduction in the synthesis of prostaglandins, such as prostaglandin E2 (PGE2), which are potent pro-inflammatory molecules.[1]

Modulation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines and chemokines. Aloe extracts have been demonstrated to suppress the activation of the NF-κB pathway by inhibiting the nuclear translocation of the p65 subunit.[2] This leads to a downstream reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-1β.

Quantitative Data from Related Compounds

The following tables summarize the quantitative data on the anti-inflammatory effects of compounds structurally related to this compound.

Table 1: In Vivo Anti-inflammatory Activity of a C-Glucosyl Chromone Analog

| Compound | Dose | Animal Model | Assay | Result | Reference |

| 8-[C-beta-D-[2-O-(E)-cinnamoyl]glucopyranosyl]-2-[(R)-2-hydroxypropyl]-7-methoxy-5-methylchromone | 200 µ g/ear | Male BalbC mice | Croton oil-induced ear edema | Topical anti-inflammatory activity equivalent to 200 µ g/ear of hydrocortisone. No reduction in thymus weight observed. | [3][4][5] |

Table 2: Effects of Aloesin on Inflammatory Markers in a Rat Colitis Model

| Compound | Concentration | Animal Model | Parameter Measured | Result | Reference |

| Aloesin | 0.1% in diet | Male Sprague Dawley rats | Colonic Myeloperoxidase (MPO) activity | 32.2% decrease | [6] |

| Aloesin | 0.5% in diet | Male Sprague Dawley rats | Colonic Myeloperoxidase (MPO) activity | 40.1% decrease | [6] |

| Aloesin | 0.1% and 0.5% in diet | Male Sprague Dawley rats | Colonic Mucosa TNF-α mRNA expression | Significantly reduced | [6] |

| Aloesin | 0.1% and 0.5% in diet | Male Sprague Dawley rats | Colonic Mucosa IL-1β mRNA expression | Significantly reduced | [6] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for related compounds, which can be adapted for the study of this compound.

Croton Oil-Induced Mouse Ear Edema Assay

This in vivo assay is a standard method for evaluating the topical anti-inflammatory activity of a compound.

Experimental Workflow:

Protocol Details:

-

Animals: Male BalbC mice are typically used.

-

Groups: Animals are divided into control (vehicle), positive control (e.g., hydrocortisone), and test compound groups.

-

Treatment: The test compound, dissolved in a suitable vehicle (e.g., acetone), is applied topically to the inner surface of the left ear.

-

Induction of Inflammation: A solution of croton oil in a vehicle (e.g., acetone) is applied to the same ear to induce inflammation.

-

Measurement of Edema: Ear thickness is measured using a digital caliper before and at various time points after the induction of inflammation. The difference in thickness indicates the degree of edema.

-

Calculation: The percentage inhibition of edema is calculated using the formula: [(C - T) / C] * 100, where C is the mean increase in ear thickness in the control group and T is the mean increase in ear thickness in the treated group.

-

Thymus Gland Weight: As an indicator of potential systemic corticosteroid-like side effects, the thymus gland can be excised and weighed at the end of the experiment.[3][4][5]

In Vitro Anti-inflammatory Assays in Macrophages

These assays are used to investigate the molecular mechanisms of anti-inflammatory action.

-

Cell Culture: RAW 264.7 macrophage cells are cultured in appropriate media.

-

Treatment: Cells are pre-treated with various concentrations of the test compound for a specified time.

-

Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.

-

Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO) Production: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

-

Pro-inflammatory Cytokine Production (TNF-α, IL-1β, IL-6): The levels of these cytokines in the culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Gene Expression Analysis: The mRNA expression levels of pro-inflammatory genes (e.g., iNOS, COX-2, TNF-α, IL-1β) are determined by quantitative real-time PCR (qRT-PCR).

-

Western Blot Analysis: The protein expression and phosphorylation status of key signaling molecules in the NF-κB and MAPK pathways (e.g., p65, IκBα, ERK, JNK, p38) are analyzed by Western blotting.

-

Conclusion and Future Directions

The available evidence from structurally related C-glucosyl chromones strongly suggests that this compound possesses significant anti-inflammatory potential. The most probable therapeutic targets are key enzymes and transcription factors within the COX and NF-κB signaling pathways. Future research should focus on validating these potential targets through direct experimental investigation of this compound. In-depth studies using the experimental protocols outlined in this guide will be crucial to elucidate its precise mechanism of action, evaluate its efficacy in various inflammatory disease models, and determine its potential for development as a novel therapeutic agent. Furthermore, pharmacokinetic and toxicological studies will be essential to assess its drug-like properties and safety profile.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. scholars.uthscsa.edu [scholars.uthscsa.edu]

- 5. Antiinflammatory C-glucosyl chromone from Aloe barbadensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dietary aloin, aloesin, or aloe-gel exerts anti-inflammatory activity in a rat colitis model - PubMed [pubmed.ncbi.nlm.nih.gov]

C-Glycosyl Chromones from Aloe vera: A Technical Guide for Researchers

Abstract

Aloe vera has been a cornerstone of traditional medicine for centuries, with its therapeutic properties largely attributed to its rich phytochemical composition. Among these, C-glycosyl chromones represent a significant class of bioactive compounds demonstrating a wide array of pharmacological activities. This technical guide provides an in-depth literature review of C-glycosyl chromones from Aloe vera, tailored for researchers, scientists, and drug development professionals. It offers a comprehensive overview of the major compounds, their biological activities with quantitative data, detailed experimental protocols for their isolation and characterization, and visual representations of key biological pathways and experimental workflows. This document is intended to serve as a valuable resource for advancing research and development in the field of natural product-based therapeutics.

Introduction

Aloe vera (L.) Burm.f., a member of the Asphodelaceae family, is a succulent plant renowned for its medicinal properties. The leaf pulp and exudate are rich sources of various secondary metabolites, including anthraquinones, polysaccharides, and a unique class of compounds known as C-glycosyl chromones. Unlike their O-glycosyl counterparts, C-glycosyl chromones are characterized by a direct carbon-carbon bond between the sugar moiety and the chromone aglycone, rendering them more stable to enzymatic hydrolysis.

This stability, coupled with their diverse biological activities, makes C-glycosyl chromones from Aloe vera promising candidates for drug discovery and development. This guide focuses on the core scientific and technical aspects of these compounds, providing a structured overview of the current state of knowledge to facilitate further research.

Major C-Glycosyl Chromones in Aloe vera

Numerous C-glycosyl chromones have been isolated and identified from Aloe vera. The most abundant and well-studied of these is aloesin. Other significant compounds include aloeresins, 8-C-glucosyl-7-O-methyl-(S)-aloesol, and various derivatives. A summary of some prominent C-glycosyl chromones is presented in Table 1.

Table 1: Prominent C-Glycosyl Chromones Isolated from Aloe vera

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Biological Activities Reported |

| Aloesin (Aloeresin B) | C₁₉H₂₂O₉ | 394.37 | Tyrosinase inhibition, anti-inflammatory, antioxidant, wound healing, anticancer[1][2][3][4] |

| Aloeresin A | C₂₅H₂₆O₁₀ | 486.47 | α-Glucosidase inhibition, antioxidant, free radical scavenging[5][6] |

| Aloeresin D | C₂₈H₂₈O₁₁ | 540.51 | BACE1 inhibition[7] |

| 8-C-Glucosyl-7-O-methyl-(S)-aloesol | C₂₀H₂₆O₉ | 410.42 | Not extensively studied |

| 8-[C-β-D-[2-O-(E)-cinnamoyl]glucopyranosyl]-2-[(R)-2-hydroxypropyl]-7-methoxy-5-methylchromone | C₂₉H₃₂O₁₁ | 556.56 | Anti-inflammatory[8][9][10] |

| Aloeverasides A and B | C₂₁H₂₄O₁₁ | 452.41 | Anticancer, antioxidant, urease inhibition[11] |

Biological Activities and Quantitative Data

C-glycosyl chromones from Aloe vera exhibit a range of biological activities with potential therapeutic applications. This section summarizes the key findings and presents quantitative data where available.

Enzyme Inhibition

A significant body of research has focused on the enzyme inhibitory properties of these compounds, particularly in the context of skin hyperpigmentation and metabolic disorders.

Table 2: Enzyme Inhibitory Activities of Aloe vera C-Glycosyl Chromones

| Compound | Target Enzyme | Assay Type | IC₅₀ / Inhibition % | Reference |

| Aloesin | Mushroom Tyrosinase | Spectrophotometric | 0.1 mM | [6] |

| Aloesin | Human Tyrosinase | Spectrophotometric | 0.1 mM | [6] |

| Aloeresin A | α-Glucosidase | Spectrophotometric | - | [6] |

| Aloeresin D | BACE1 | FRET-based assay | 20.5 µM (for a related chromone) | [7] |

| Aloeveraside A | Urease | Spectrophotometric | 62% at 100 µM | [11] |

| Aloeveraside B | Urease | Spectrophotometric | 55% at 100 µM | [11] |

Anti-inflammatory Activity

Several C-glycosyl chromones have demonstrated potent anti-inflammatory effects. A notable example is 8-[C-β-D-[2-O-(E)-cinnamoyl]glucopyranosyl]-2-[(R)-2-hydroxypropyl]-7-methoxy-5-methylchromone, which was found to have topical anti-inflammatory activity comparable to hydrocortisone in a mouse ear edema model[8][9][10].

Table 3: Anti-inflammatory Activity of a C-Glycosyl Chromone from Aloe barbadensis

| Compound | Model | Dosage | Effect | Reference |

| 8-[C-β-D-[2-O-(E)-cinnamoyl]glucopyranosyl]-2-[(R)-2-hydroxypropyl]-7-methoxy-5-methylchromone | Croton oil-induced mouse ear edema | 200 µ g/ear | Equivalent activity to 200 µ g/ear of hydrocortisone[8][9][10] | [8][9][10] |

Antioxidant Activity

The antioxidant properties of C-glycosyl chromones contribute to their protective effects against oxidative stress-related conditions.

Table 4: Antioxidant Activity of Aloe vera C-Glycosyl Chromones

| Compound | Assay | Result | Reference |

| Aloeveraside A | DPPH radical scavenging | 60% inhibition at 100 µM | [11] |

| Aloeveraside B | DPPH radical scavenging | 80% inhibition at 100 µM | [11] |

Anticancer Activity

Recent studies have highlighted the potential of certain C-glycosyl chromones in oncology. Aloesin, for instance, has been shown to suppress cell growth and metastasis in ovarian cancer cells[3].

Table 5: Anticancer Activity of Aloesin

| Cell Line | Assay | Effect | Reference |

| SKOV3 (Ovarian Cancer) | Cell Viability | Inhibition in a dose-dependent manner | [3] |

| SKOV3 (Ovarian Cancer) | Cell Migration and Invasion | Inhibition | [3] |

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and characterization of C-glycosyl chromones from Aloe vera, as well as protocols for key biological assays.

Extraction and Isolation

A common workflow for isolating C-glycosyl chromones involves initial extraction followed by chromatographic purification.

-

Plant Material Preparation: Fresh Aloe vera leaves are washed, and the outer green rind is separated from the inner gel. The rind is often the primary source of chromones. The plant material is then typically dried and powdered.

-

Solvent Extraction: The powdered material is extracted with a suitable solvent, such as methanol or ethanol, often using maceration or Soxhlet extraction.

-

Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common scheme involves partitioning between dichloromethane and water.

HSCCC is an effective technique for the preparative isolation of chromones.

-

Sample Preparation: A crude extract is obtained by extracting decolorizing active carbon with methanol, followed by partitioning between dichloromethane and water. The organic phase is used for HSCCC.

-

Solvent System: A two-phase solvent system is employed. For example, chloroform-methanol-water (4:3:2, v/v/v) or dichloromethane-methanol-water (5:4:2, v/v/v).

-

HSCCC Operation:

-

The column is first filled with the stationary phase (the lower aqueous phase).

-

The apparatus is rotated at a specific speed (e.g., 850 rpm).

-

The mobile phase (the upper organic phase) is then pumped through the column at a defined flow rate (e.g., 1.5-2.0 mL/min).

-

Once the system reaches hydrodynamic equilibrium, the sample, dissolved in the stationary phase, is injected.

-

-

Fraction Collection and Analysis: The effluent is monitored by UV detection, and fractions are collected. The purity of the isolated compounds is then assessed by HPLC.

-

Chromatographic System: A standard HPLC system equipped with a UV detector is used.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is commonly employed.

-

Mobile Phase: A gradient of water (often with 0.1% formic acid) and acetonitrile is typically used.

-

Flow Rate: A flow rate of 1.0 mL/min is standard.

-

Detection: Detection is typically performed at 254 nm or 293 nm.

-

Quantification: A calibration curve is generated using a certified reference standard of aloesin.

Structural Elucidation

The structures of isolated C-glycosyl chromones are determined using a combination of spectroscopic techniques.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the chromone nucleus.

-

Mass Spectrometry (MS): Determines the molecular weight and provides fragmentation patterns that help in identifying the aglycone and sugar moieties. Electrospray ionization (ESI) is a commonly used technique.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework. 2D NMR techniques such as COSY, HSQC, and HMBC are crucial for establishing the connectivity of atoms and the position of the glycosidic linkage.

Biological Assays

-

Enzyme and Substrate: Mushroom or human tyrosinase is used as the enzyme, and L-DOPA is a common substrate.

-

Assay Procedure:

-

The reaction mixture contains phosphate buffer (pH 6.8), the enzyme, and the test compound at various concentrations.

-

The mixture is pre-incubated.

-

The reaction is initiated by adding the substrate.

-

The formation of dopachrome is monitored spectrophotometrically at 475 nm.

-

-

Data Analysis: The percentage of inhibition is calculated, and the IC₅₀ value is determined by plotting the inhibition percentage against the compound concentration.

-

Animals: Male BALB/c mice are typically used.

-

Induction of Inflammation: Inflammation is induced by topically applying a solution of croton oil in a suitable solvent (e.g., acetone) to the inner surface of the mouse ear.

-

Treatment: The test compound, dissolved in a vehicle, is applied topically to the ear shortly after the croton oil application. A control group receives the vehicle only, and a positive control group is treated with a known anti-inflammatory drug like hydrocortisone.

-

Measurement of Edema: After a specific time (e.g., 6 hours), the mice are euthanized, and a circular section of the ear is punched out and weighed. The difference in weight between the treated and untreated ears is a measure of the edema.

-

Data Analysis: The percentage inhibition of edema by the test compound is calculated relative to the control group.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanisms of action and the research methodology.

Signaling Pathways Modulated by Aloesin

Aloesin has been shown to modulate several key signaling pathways involved in wound healing and cancer progression.

Caption: Signaling pathways modulated by aloesin in wound healing and cancer.

Experimental Workflow for Bioassay-Guided Fractionation

This diagram illustrates a typical workflow for identifying bioactive compounds from a natural source.

Caption: Workflow for bioassay-guided fractionation of Aloe vera extracts.

Logical Relationship: Structure-Activity Relationship (SAR) Considerations

The structural features of C-glycosyl chromones influence their biological activity. This diagram illustrates some general SAR observations.

References

- 1. Aloesin Suppresses Cell Growth and Metastasis in Ovarian Cancer SKOV3 Cells through the Inhibition of the MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. An HPLC Procedure for the Quantification of Aloin in Latex and Gel from Aloe barbadensis Leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scholars.uthscsa.edu [scholars.uthscsa.edu]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. Aloesin and arbutin inhibit tyrosinase activity in a synergistic manner via a different action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quantitative Detection of Aloin and Related Compounds Present in Herbal Products and Aloe vera Plant Extract Using HPLC Method [scirp.org]

- 8. [Preparative isolation and purification of cinnamoyl-C-glycoside chromone from aloe vera by high-speed countercurrent chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Tyrosinase inhibitory components from Aloe vera and their antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antiinflammatory C-glucosyl chromone from Aloe barbadensis. | Semantic Scholar [semanticscholar.org]

- 11. [PDF] Aloesin Suppresses Cell Growth and Metastasis in Ovarian Cancer SKOV3 Cells through the Inhibition of the MAPK Signaling Pathway | Semantic Scholar [semanticscholar.org]

(R)-Aloesinol: A Technical Whitepaper on the Bioactive Chromone 8-C-Glucosyl-(R)-aloesol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Aloesinol, scientifically known as 8-C-Glucosyl-(R)-aloesol, is a bioactive chromone analogue naturally occurring in Aloe vera (L.) Burm. f.[1] This document provides a comprehensive technical overview of its chemical properties, biological activities, and the experimental methodologies used for its evaluation. While research on this specific compound is ongoing, this paper synthesizes the current understanding to support further investigation and drug development efforts.

Synonyms: (R)-Aloesinol[2]

Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₄O₉ | --INVALID-LINK-- |

| Molecular Weight | 396.39 g/mol | --INVALID-LINK-- |

| Chemical Class | Chromone Glycoside | General Knowledge |

| Appearance | Not specified in literature | - |

| Solubility | Not specified in literature | - |

Biological Activities and Therapeutic Potential

This compound has been investigated for several biological activities, primarily focusing on its potential as a tyrosinase inhibitor and an anti-inflammatory agent.

Tyrosinase Inhibition and Skin Whitening

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a common strategy for developing skin-whitening agents. Chromone compounds isolated from Aloe species have demonstrated inhibitory effects on mushroom tyrosinase. While this compound was isolated and investigated for this activity, specific quantitative data such as IC50 values are not available in the reviewed literature. However, a related compound, aloesin, also isolated from Aloe barbadensis Miller, was identified as a noncompetitive tyrosinase inhibitor with an IC50 value of 108.62 μg·mL⁻¹[1].

The proposed mechanism involves the binding of the chromone structure to the active site of the tyrosinase enzyme, thereby preventing the oxidation of L-DOPA to dopachrome, a key step in melanin production.

Anti-inflammatory Activity

Extracts from Aloe vera are well-documented for their anti-inflammatory properties. While specific studies quantifying the anti-inflammatory activity of isolated this compound are lacking, the general anti-inflammatory effects of Aloe extracts suggest that this compound may contribute to these properties. The proposed mechanisms for the anti-inflammatory action of related flavonoids involve the modulation of key signaling pathways such as NF-κB and MAPK.

The NF-κB and MAPK signaling cascades are central to the inflammatory response, regulating the expression of pro-inflammatory cytokines and mediators. Flavonoids have been shown to interfere with these pathways at various points.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not extensively published. However, based on standard methodologies for assessing tyrosinase inhibition and anti-inflammatory activity, representative protocols are provided below.

Mushroom Tyrosinase Inhibition Assay

This in vitro assay is commonly used to screen for tyrosinase inhibitors.

Objective: To determine the concentration of this compound required to inhibit 50% of mushroom tyrosinase activity (IC50).

Materials:

-

Mushroom Tyrosinase (e.g., from Agaricus bisporus)

-

L-DOPA (substrate)

-

This compound (test compound)

-

Kojic acid (positive control)

-

Phosphate buffer (pH 6.8)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the test compound and the positive control in phosphate buffer.

-

In a 96-well plate, add the following to each well:

-

Phosphate buffer

-

Test compound solution (or positive control/vehicle control)

-

Mushroom tyrosinase solution

-

-

Pre-incubate the plate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 10 minutes).

-

Initiate the reaction by adding L-DOPA solution to each well.

-

Immediately measure the absorbance at 475 nm (for dopachrome formation) at regular intervals for a set duration (e.g., 20 minutes).

-

Calculate the percentage of tyrosinase inhibition for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

References

Methodological & Application

Application Notes and Protocols for the Extraction of 8-C-Glucosyl-(R)-aloesol from Plant Material

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-C-Glucosyl-(R)-aloesol is a bioactive chromone analogue found in various plant species, most notably Aloe vera[1][2]. As a C-glycosyl chromone, it possesses a range of potential pharmacological activities, making it a compound of interest for drug discovery and development. This document provides detailed application notes and experimental protocols for the extraction and purification of this compound from plant material, primarily focusing on Aloe vera. The methodologies described are based on established techniques for the extraction of similar bioactive compounds from plant matrices.

Plant Material

The primary source of this compound is the leaves of Aloe vera (L.) Burm.f.[1][2]. The compound is typically more concentrated in the outer parts of the leaf, such as the rind, rather than the inner gel.

Preparation of Plant Material:

-

Harvest fresh Aloe vera leaves.

-

Thoroughly wash the leaves with distilled water to remove any surface contaminants.

-

Carefully separate the outer leaf rind from the inner gel.

-

The rind can be processed fresh or dried for long-term storage. For drying, it is recommended to lyophilize (freeze-dry) or air-dry at a temperature below 60°C to prevent degradation of thermolabile compounds.

-

Once dried, grind the plant material into a fine powder (e.g., 40-60 mesh) to increase the surface area for efficient extraction.

Extraction Methodologies

Several methods can be employed for the extraction of this compound. The choice of method will depend on factors such as the desired yield, purity, cost, and environmental considerations.

Solvent Extraction

Solvent extraction is a conventional and widely used method for isolating bioactive compounds from plant materials. The selection of an appropriate solvent is crucial for achieving high extraction efficiency.

Protocol for Maceration:

-

Weigh 10 g of powdered Aloe vera rind.

-

Place the powder in a conical flask and add 100 mL of the chosen solvent (e.g., 70% ethanol in water). This creates a solid-to-liquid ratio of 1:10 (g/mL).

-

Seal the flask and place it on an orbital shaker at a constant speed (e.g., 150 rpm).

-

Macerate for 24-48 hours at room temperature (25°C).

-

After maceration, filter the mixture through Whatman No. 1 filter paper.

-

Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

-

Store the crude extract at -20°C until further purification.

Ultrasound-Assisted Extraction (UAE)

Ultrasound-assisted extraction utilizes acoustic cavitation to disrupt cell walls, enhancing solvent penetration and accelerating the extraction process. It is generally faster and more efficient than traditional maceration.

Protocol for UAE:

-

Combine 10 g of powdered Aloe vera rind with 100 mL of solvent (e.g., 70% ethanol) in a beaker.

-

Place the beaker in an ultrasonic bath.

-

Set the ultrasonic frequency (e.g., 40 kHz) and power (e.g., 100 W).

-

Conduct the extraction for a specified time (e.g., 30-60 minutes) and temperature (e.g., 40-50°C). A study on polysaccharide extraction from Aloe vera found optimal conditions to be a temperature of 45°C, a raw material to solvent ratio of 1:7.5, and an extraction time of 17.5 minutes[3][4].

-

After extraction, centrifuge the mixture at 4000 rpm for 15 minutes.

-

Collect the supernatant and concentrate it using a rotary evaporator.

Supercritical Fluid Extraction (SFE)

Supercritical fluid extraction, primarily using carbon dioxide (SC-CO₂), is a green technology that offers high selectivity and yields pure extracts without residual organic solvents. Due to the polarity of this compound, a polar co-solvent (modifier) is necessary.

Protocol for SFE:

-

Pack 10 g of powdered Aloe vera rind into the extraction vessel of the SFE system.

-

Set the extraction temperature (e.g., 40-60°C) and pressure (e.g., 200-350 bar). For similar compounds from Aloe vera, conditions of 40°C and 3200 psi (approximately 220 bar) have been used[5].

-

Introduce supercritical CO₂ into the vessel at a constant flow rate (e.g., 2-4 mL/min).

-

Add a polar co-solvent, such as methanol or ethanol (e.g., 5-15% of the CO₂ flow rate), to enhance the extraction of the target compound.

-

Perform the extraction for a duration of 60-120 minutes.

-

The extract is collected in a separator vessel where the pressure and/or temperature are reduced, causing the CO₂ to return to its gaseous state and leaving behind the extracted compounds.

-

The collected extract can then be dissolved in a suitable solvent for further analysis and purification.

Quantitative Data Comparison